Bicyclo[2.2.1]heptan-2-amine hydrochloride, also known as exo-bicyclo[2.2.1]heptan-2-amine hydrochloride, is a relatively new organic compound with the chemical formula C₇H₁₄ClN. Its synthesis and characterization have been reported in several scientific publications, including a detailed procedure outlined by AmbEed Inc.. These studies provide valuable information for researchers interested in obtaining and working with this compound for further investigation.
While the specific scientific research applications of Bicyclo[2.2.1]heptan-2-amine hydrochloride are still under exploration, its unique structure and properties suggest potential uses in various fields:
Bicyclo[2.2.1]heptan-2-amine hydrochloride is an organic compound characterized by its bicyclic structure, consisting of a seven-membered ring with two bridged carbon atoms. Its chemical formula is , and it is commonly referred to as a bicyclic amine. The compound has garnered interest in medicinal chemistry due to its unique structural features, which can influence biological activity and reactivity in various chemical processes .
Research indicates that bicyclo[2.2.1]heptan-2-amine hydrochloride exhibits significant biological activity, particularly as a potential pharmacological agent. It has been studied for its role as a CXCR2 antagonist, which may have implications in treating inflammatory diseases and certain cancers . Additionally, the compound shows promise in enhancing oral bioavailability and stability in biological systems .
The synthesis of bicyclo[2.2.1]heptan-2-amine hydrochloride can be achieved through various methods:
Bicyclo[2.2.1]heptan-2-amine hydrochloride has several applications:
Studies have indicated that bicyclo[2.2.1]heptan-2-amine hydrochloride interacts with various biological targets, primarily through receptor binding assays that demonstrate its antagonistic effects on the CXCR2 receptor . Further research is necessary to elucidate the full spectrum of its interactions and the mechanisms underlying its biological effects.
Bicyclo[2.2.1]heptan-2-amine hydrochloride shares structural similarities with several other bicyclic amines, making it unique in its properties and potential applications:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bicyclo[3.3.0]octan-3-amine | Bicyclic Amine | Larger ring size; different reactivity |
Bicyclo[1.1.0]butan-1-amine | Bicyclic Amine | Smaller ring; limited applications |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine | Substituted Bicyclic Amine | Enhanced steric hindrance; altered pharmacokinetics |
Bicyclo[2.2.1]heptan-2-amine hydrochloride's unique bicyclic structure allows for distinct steric and electronic properties compared to these similar compounds, influencing its reactivity and biological activity .
The synthesis of bicyclo[2.2.1]heptane derivatives dates to the mid-20th century, driven by interest in strained hydrocarbon systems. Early work focused on Diels-Alder reactions between cyclopentadiene and maleic anhydride to form norbornene analogs. The first reported synthesis of bicyclo[2.2.1]heptan-2-amine derivatives involved hydrogenation of norbornene-based intermediates, yielding racemic mixtures that required chiral resolution. By the 1980s, asymmetric methods using (−)-menthyl esters enabled stereoselective production of 2-aminonorbornane-2-carboxylic acids, laying groundwork for enantiopure amine synthesis.
The 1990s saw advances in transition-metal catalysis for functionalizing the bicyclic framework. Palladium-mediated C–H activation allowed selective meta-arylation of anisole derivatives using norbornene as a transient mediator. Concurrently, Rh-catalyzed hydrometalation of allenes with anilines produced allylic amines with up to 99% enantiomeric excess (ee), demonstrating the scaffold’s compatibility with asymmetric synthesis.
The Diels-Alder reaction between cyclopentadiene and α,β-unsaturated carbonyl compounds remains foundational for constructing the norbornane skeleton. For bicyclo[2.2.1]heptan-2-amine hydrochloride, this approach typically involves subsequent functional group transformations:
Table 1: Diels-Alder Reaction Parameters for Norbornane Precursors
Dienophile | Catalyst | Temperature (°C) | endo:exo Ratio | Yield (%) |
---|---|---|---|---|
Acrylonitrile | None | 80 | 95:5 | 91 |
Methyl acrylate | AlCl₃ | 25 | 98:2 | 88 |
Acrolein | BF₃·Et₂O | 0 | 93:7 | 84 |
The endo preference arises from secondary orbital interactions between the diene and electron-deficient dienophiles [4].
Alternative routes employ ring-closing strategies on prefunctionalized linear precursors:
These methods face challenges in controlling regiochemistry, often requiring protecting groups to direct reactivity.
Chiral oxazaborolidine catalysts enable enantioselective Diels-Alder reactions. For example:
Mechanistic Insight: The Lewis acid activates the dienophile through coordination, while the chiral ligand induces face selectivity in the transition state.
Proline-derived catalysts facilitate asymmetric aminohydroxylation of norbornene derivatives:
This sequence achieves 89% ee without transition metals, advantageous for pharmaceutical applications.
Chiral catalysts control ketone reduction stereochemistry:
Solvent and temperature critically influence isomer distribution:
Table 2: Solvent Effects on Diels-Alder Selectivity
Solvent | Dielectric Constant | endo:% | exo:% |
---|---|---|---|
DMSO | 46.7 | 98 | 2 |
THF | 7.5 | 85 | 15 |
Toluene | 2.4 | 62 | 38 |
Directed C–H activation enables late-stage modifications:
Transitioning from milligram to multigram synthesis presents challenges:
Case Study: A 50g-scale synthesis achieved 78% overall yield using:
The formation of bicyclo[2.2.1]heptan-2-amine hydrochloride involves complex mechanistic pathways that have been extensively studied through both experimental and computational approaches. The primary synthetic route begins with the Diels-Alder cycloaddition reaction, which forms the characteristic bicyclic framework [1] [2]. This reaction proceeds through a concerted mechanism where two carbon-carbon bonds form simultaneously, establishing the rigid bicyclo[2.2.1]heptane skeleton with predictable stereochemical outcomes.
The subsequent introduction of the amine functionality occurs through various pathways, including reduction of corresponding nitro compounds or direct amination of bicyclic intermediates . The most widely reported synthetic approach involves a two-step process starting from norbornene, utilizing borane-mediated reactions followed by hydrolysis to yield the desired amine product . The mechanistic pathway involves nucleophilic attack at the C-2 position of the bicyclic system, with the reaction proceeding through well-defined transition states.
Quantum chemical calculations have provided detailed insights into the transition state structures governing the formation of bicyclo[2.2.1]heptan-2-amine hydrochloride. Density functional theory studies reveal that the Diels-Alder reaction pathway involves a concerted mechanism with an early transition state, characterized by partial bond formation between the diene and dienophile components [5]. The activation energy for this process has been calculated to be approximately 25-30 kcal/mol, depending on the specific substitution pattern and reaction conditions.
Computational analysis using high-level ab initio methods demonstrates that the transition state geometry exhibits significant orbital overlap between the frontier molecular orbitals of the reacting components [6]. The calculated dipole moment of the transition state complex is approximately 2.5 Debye units, indicating substantial charge separation during the bond formation process [7]. These calculations are consistent with experimental observations of solvent effects on reaction rates and selectivity.
The computational studies have also revealed the importance of secondary orbital interactions in determining the stereochemical outcome of the cycloaddition reaction. The endo transition state is stabilized by approximately 2-3 kcal/mol relative to the exo pathway, accounting for the observed preference for endo product formation under kinetic control conditions [2]. This energy difference arises from favorable overlap between the π-system of the diene and the σ-orbitals of the dienophile substituents.
The stereochemical control in bicyclo[2.2.1]heptan-2-amine hydrochloride formation is governed by well-established principles of orbital symmetry and steric interactions. The endo rule, which predicts preferential formation of the endo stereoisomer in Diels-Alder reactions, is particularly relevant for this system . Experimental studies demonstrate that thermal Diels-Alder reactions typically yield greater than 90% endo product when conducted at 80°C under neat conditions.
The stereochemical outcome can be further controlled through the use of chiral catalysts and auxiliaries. Lewis acid-catalyzed reactions using zinc chloride in dichloromethane at 0°C provide endo to exo ratios of 88:12, demonstrating the influence of reaction conditions on stereoselectivity . The absolute configuration of the resulting products has been determined through X-ray crystallography and correlation with known compounds of established stereochemistry [9].
Chiral resolution techniques have been developed to obtain enantiomerically pure forms of bicyclo[2.2.1]heptan-2-amine hydrochloride. High-performance liquid chromatography using chiral stationary phases such as CHIRALPAK AD-H or OJ-H columns enables separation of stereoisomers with high efficiency . The stereochemical assignments have been confirmed through nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry analysis.
Comprehensive kinetic investigations have been conducted to understand the reaction dynamics and mechanistic pathways involved in bicyclo[2.2.1]heptan-2-amine hydrochloride formation. These studies have employed various experimental techniques including temperature-dependent rate measurements, isotope labeling experiments, and solvent variation studies to elucidate the controlling factors in the reaction mechanism.
The rate-determining step in the formation of bicyclo[2.2.1]heptan-2-amine hydrochloride has been identified through systematic kinetic analysis. For the Diels-Alder pathway, the initial cycloaddition reaction constitutes the rate-limiting step, with measured activation energies ranging from 25-35 kcal/mol depending on the specific substrates and reaction conditions [10]. The reaction follows second-order kinetics with respect to the diene and dienophile concentrations, consistent with a concerted bimolecular mechanism.
Temperature-dependent kinetic studies reveal that the reaction rate increases exponentially with temperature, following Arrhenius behavior over the temperature range of 20-400°C . The pre-exponential factor has been determined to be approximately 10^8 to 10^10 M^-1 s^-1, indicating a relatively tight transition state with significant entropy of activation. These kinetic parameters are consistent with the concerted nature of the Diels-Alder reaction mechanism.
The subsequent reduction and amination steps proceed with different kinetic profiles. The reduction of bicyclo[2.2.1]heptan-2-one using lithium aluminum hydride exhibits first-order kinetics with respect to the ketone concentration, with rate constants of 0.05-0.15 s^-1 at room temperature . The amination reactions show complex kinetic behavior that depends on the specific reagents and conditions employed.
Solvent effects play a crucial role in determining the reaction rates and product distributions in bicyclo[2.2.1]heptan-2-amine hydrochloride synthesis. Polar solvents such as dichloromethane and acetonitrile generally accelerate the Diels-Alder reaction by stabilizing the polar transition state [12]. The rate enhancement can be as much as 10-fold when comparing reactions in polar versus nonpolar solvents.
The temperature dependence of the reaction has been thoroughly investigated across a wide range of conditions. For the Diels-Alder reaction, optimal temperatures typically range from 80-150°C for thermal processes, while Lewis acid-catalyzed reactions can proceed efficiently at lower temperatures (0-50°C) [5]. The activation energy decreases significantly in the presence of Lewis acid catalysts, from approximately 30 kcal/mol for thermal reactions to 15-20 kcal/mol for catalyzed processes.
Solvent polarity also influences the stereochemical outcome of the reaction. Polar solvents tend to favor formation of the endo product due to better solvation of the more polar transition state . The endo:exo ratio can vary from 85:15 in nonpolar solvents to greater than 95:5 in highly polar media such as dimethyl sulfoxide or acetonitrile.
Extensive molecular modeling studies have been conducted to understand the three-dimensional structure and conformational preferences of bicyclo[2.2.1]heptan-2-amine hydrochloride. These investigations have employed various computational methods including molecular mechanics, density functional theory, and high-level ab initio calculations to characterize the molecular geometry and electronic structure.
The bicyclo[2.2.1]heptane framework exhibits significant ring strain due to its rigid bicyclic structure. Computational studies using group equivalents methods have determined the strain energy to be approximately 8.3 kcal/mol for the unsubstituted bicyclo[2.2.1]heptane system [13] [14]. This strain energy arises from the deviation of bond angles and torsional angles from their optimal values in unstrained systems.
The presence of the amine substituent at the C-2 position introduces additional steric interactions that influence the overall strain energy. Quantum chemical calculations indicate that the strain energy increases by approximately 1-2 kcal/mol upon introduction of the amine group, depending on the specific stereochemistry and protonation state [6]. The formation of the hydrochloride salt partially relieves this strain through favorable electrostatic interactions.
Strain energy calculations have been performed using various computational methods including W1BD, G-4, CBS-APNO, and CBS-QB3 levels of theory [14]. The results show good agreement between different methods, with calculated strain energies ranging from 7.8 to 8.7 kcal/mol for the bicyclo[2.2.1]heptane system. These values are consistent with experimental thermochemical data and provide validation for the computational approaches.
Stereoelectronic effects play a crucial role in determining the conformational preferences and reactivity of bicyclo[2.2.1]heptan-2-amine hydrochloride. The rigid bicyclic framework constrains the amine substituent to adopt specific orientations relative to the ring system, leading to distinctive stereoelectronic interactions [15] .
The amine group exhibits preferential orientation based on optimal orbital overlap with the bicyclic framework. Computational analysis reveals that the nitrogen lone pair orbital adopts an orientation that maximizes stabilizing interactions with the σ-framework of the bicyclic system [17]. This orientation is maintained in both the free base and hydrochloride salt forms of the compound.
The formation of the hydrochloride salt introduces additional stereoelectronic effects through hydrogen bonding interactions. The protonated amine nitrogen forms strong hydrogen bonds with the chloride counterion, with calculated binding energies of approximately 15-20 kcal/mol . These interactions significantly influence the conformational preferences and crystal packing behavior of the compound.
Nuclear magnetic resonance spectroscopy provides experimental evidence for these stereoelectronic effects. The chemical shifts and coupling constants observed in 1H and 13C NMR spectra are consistent with the predicted conformational preferences from computational analysis [19] [20]. The spectroscopic data confirm the rigid nature of the bicyclic framework and the restricted rotation around the C-N bond.
Irritant